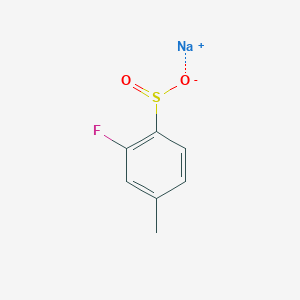
5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry to determine the spatial arrangement of atoms in the molecule .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, spectral properties, and reactivity .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde involves the reaction of 2-acetyl-5-methylthiophene with hydroxylamine hydrochloride followed by oxidation with sodium periodate to yield the desired product.", "Starting Materials": [ "2-acetyl-5-methylthiophene", "Hydroxylamine hydrochloride", "Sodium periodate" ], "Reaction": [ "Step 1: Dissolve 2-acetyl-5-methylthiophene (1.0 g, 6.5 mmol) in 10 mL of ethanol.", "Step 2: Add hydroxylamine hydrochloride (0.8 g, 11.5 mmol) to the reaction mixture and stir at room temperature for 2 hours.", "Step 3: Add sodium periodate (2.0 g, 9.3 mmol) to the reaction mixture and stir at room temperature for 4 hours.", "Step 4: Filter the reaction mixture and wash the solid with water.", "Step 5: Recrystallize the product from ethanol to obtain 5-(methylsulfanyl)-1H-pyrrole-2-carbaldehyde as a yellow solid (yield: 0.8 g, 70%)." ] } | |
CAS-Nummer |
90724-50-8 |
Molekularformel |
C6H7NOS |
Molekulargewicht |
141.19 g/mol |
IUPAC-Name |
5-methylsulfanyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C6H7NOS/c1-9-6-3-2-5(4-8)7-6/h2-4,7H,1H3 |
InChI-Schlüssel |
QFCLPWSKYKUTBY-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(N1)C=O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



